- Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-ChromenesJournal of Organic Chemistry, 2021, 86(1), 178-198,
Cas no 91805-17-3 (Naphthalen-2-yl Propiolate)

Naphthalen-2-yl Propiolate Chemical and Physical Properties
Names and Identifiers
-
- naphthalen-2-yl prop-2-ynoate
- Propiolsaeure-<
- 2>
- -naphtylester
- 2-Naphthyl propiolate
- Propiolsaeure-[2]-naphtylester
- CTK8C6023
- ACMC-20anpd
- Propiolic acid, 2-naphthyl ester (7CI)
- Naphthalen-2-yl Propiolate
-
- Inchi: 1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H
- InChI Key: ANECZRYIRALULR-UHFFFAOYSA-N
- SMILES: O=C(OC1C=C2C(C=CC=C2)=CC=1)C#C
Experimental Properties
- Melting Point: 65-72 °C
Naphthalen-2-yl Propiolate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N926428-10mg |
Naphthalen-2-yl Propiolate |
91805-17-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | N926428-100mg |
Naphthalen-2-yl Propiolate |
91805-17-3 | 100mg |
$ 80.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728993-5G |
Naphthalen-2-yl Propiolate |
91805-17-3 | 95% | 5G |
¥1139.59 | 2022-02-24 | |
A2B Chem LLC | AB62794-5g |
2-Naphthyl propiolate |
91805-17-3 | 98% | 5g |
$793.00 | 2024-07-18 | |
A2B Chem LLC | AB62794-250mg |
2-Naphthyl propiolate |
91805-17-3 | 98% | 250mg |
$114.00 | 2024-07-18 | |
TRC | N926428-50mg |
Naphthalen-2-yl Propiolate |
91805-17-3 | 50mg |
$ 65.00 | 2022-06-03 | ||
A2B Chem LLC | AB62794-1mg |
2-Naphthyl propiolate |
91805-17-3 | >95% | 1mg |
$201.00 | 2024-05-20 | |
A2B Chem LLC | AB62794-1g |
2-Naphthyl propiolate |
91805-17-3 | 98% | 1g |
$271.00 | 2024-07-18 | |
A2B Chem LLC | AB62794-5mg |
2-Naphthyl propiolate |
91805-17-3 | >95% | 5mg |
$214.00 | 2024-05-20 | |
A2B Chem LLC | AB62794-500mg |
2-Naphthyl propiolate |
91805-17-3 | >95% | 500mg |
$228.00 | 2024-05-20 |
Naphthalen-2-yl Propiolate Production Method
Production Method 1
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 18 °C; 16 h, 18 °C
Production Method 2
- Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of iminesChemical Communications (Cambridge, 2009, (32), 4815-4817,
Production Method 3
1.2 Solvents: Dichloromethane ; 0 °C; 5 h, rt
- Lewis acid-catalyzed annulative partial dimerization of 3-aryloxyacrylates to 4-arylchroman-2-ones: synthesis of analogues of tolterodine, RORγ inhibitors and a GPR40 agonistChemical Communications (Cambridge, 2019, 55(16), 2313-2316,
Production Method 4
- Synthesis of polyalkylphenyl prop-2-ynoates and their flash vacuum pyrolysis to polyalkylcyclohepta[b]furan-2(2H)-onesHelvetica Chimica Acta, 2000, 83(5), 1022-1048,
Naphthalen-2-yl Propiolate Raw materials
Naphthalen-2-yl Propiolate Preparation Products
Naphthalen-2-yl Propiolate Related Literature
-
Sanjeewa K. Rodrigo,Israel V. Powell,Michael G. Coleman,Jeanette A. Krause,Hairong Guan Org. Biomol. Chem. 2013 11 7653
-
Kazuhiro Okamoto,Tamio Hayashi,Viresh H. Rawal Chem. Commun. 2009 4815
-
Rupesh A. Kunkalkar,Rodney A. Fernandes Chem. Commun. 2019 55 2313
-
Kewen Sun,Shiyi Jin,Shuaishuai Fang,Rui Ma,Xinmiao Zhang,Maoyu Gao,Wanqi Zhang,Tao Lu,Ding Du Org. Chem. Front. 2019 6 2291
Additional information on Naphthalen-2-yl Propiolate
Research Briefing on Naphthalen-2-yl Propiolate (CAS: 91805-17-3) in Chemical Biology and Pharmaceutical Applications
Naphthalen-2-yl propiolate (CAS: 91805-17-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a building block for drug development.
Recent studies have demonstrated that Naphthalen-2-yl propiolate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its propiolate moiety allows for efficient click chemistry reactions, making it particularly valuable in the development of targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating novel PROTAC (proteolysis targeting chimera) molecules for cancer therapy.
Structural analyses of 91805-17-3 reveal that the naphthalene core provides optimal π-stacking interactions with biological targets, while the propiolate group offers multiple points for structural modification. This dual functionality has been exploited in recent drug discovery efforts, particularly in the development of kinase inhibitors and epigenetic modulators. Computational modeling studies suggest promising binding affinities with several disease-relevant protein targets.
In pharmacological evaluations, Naphthalen-2-yl propiolate derivatives have shown improved pharmacokinetic profiles compared to their parent compounds. A 2024 preclinical study demonstrated enhanced blood-brain barrier penetration in rodent models when used as part of a prodrug strategy for neurological disorders. The compound's metabolic stability and low toxicity profile make it particularly attractive for central nervous system drug development.
The compound's applications extend beyond traditional small molecule drugs. Recent innovations have incorporated 91805-17-3 into bioorthogonal chemistry platforms for live-cell imaging and diagnostic applications. Its fluorescence properties when conjugated with specific fluorophores have enabled new approaches to real-time monitoring of cellular processes.
Challenges remain in the large-scale synthesis and purification of Naphthalen-2-yl propiolate, with current yields hovering around 60-70% in optimized conditions. However, new catalytic methods published in early 2024 show promise for improving both yield and enantioselectivity when chiral derivatives are required.
Looking forward, the unique chemical properties of 91805-17-3 position it as a valuable scaffold for next-generation therapeutics. Ongoing research is exploring its potential in targeted protein degradation, antibody-drug conjugates, and as a component of novel biomaterials. The compound's versatility suggests it will remain an important tool in chemical biology and medicinal chemistry for the foreseeable future.
91805-17-3 (Naphthalen-2-yl Propiolate) Related Products
- 2229260-00-6(5-(but-3-yn-2-yl)-2-fluoropyridine)
- 1804713-13-0(2-Amino-3-bromo-4-(difluoromethyl)-5-fluoropyridine)
- 1855543-30-4(2-Bromo-3-fluorophenylacetylene)
- 898425-09-7(4-butoxy-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide)
- 2138548-62-4(N-benzyl-4-nitro-N-(piperidin-3-yl)benzene-1-sulfonamide)
- 2680729-28-4(2-4-(2,2,2-trifluoroacetamido)piperidin-1-ylbenzoic acid)
- 2044710-70-3((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid)
- 2097883-72-0(1-(4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione)
- 1807025-90-6(3-Amino-4-fluoro-2-(trifluoromethoxy)benzyl chloride)
- 1094230-17-7(3-cyclopentyl-3-oxo-2-phenylpropanenitrile)



